(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Description
(1R,2R)-1-N,1-N-Dimethylcyclopentane-1,2-diamine dihydrochloride is a chiral diamine derivative with a cyclopentane backbone. Its molecular formula is reported as C₇H₁₈Cl₂N₂ (CAS: 1807914-23-3) in commercial catalogs , though a conflicting entry lists C₅H₁₄Cl₂N₂ (CAS: 1030390-38-5) for a structurally similar compound . The discrepancy may arise from differing substitution patterns or nomenclature errors. The compound is characterized by two dimethylamine groups at the 1-position of the cyclopentane ring and a secondary amine at the 2-position, stabilized as a dihydrochloride salt.
Properties
IUPAC Name |
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)7-5-3-4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARKSOALPPLYBK-GPJOBVNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807914-23-3 | |
| Record name | (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride typically involves the catalytic asymmetric synthesis of 1,2-diamines. One common method includes the use of chiral catalysts to achieve high enantioselectivity . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with temperatures maintained at low to moderate levels to ensure the stability of the chiral centers .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Substitution Reactions
The dimethylamino groups and cyclopentane backbone facilitate nucleophilic substitution processes:
Key Findings :
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The hydrochloride counterions enhance solubility in polar solvents but require neutralization (e.g., with K₂CO₃) for free amine reactivity .
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Steric effects from the cyclopentane ring reduce reaction rates compared to linear diamines .
Coordination Chemistry
This compound serves as a chiral ligand for transition metals, enabling asymmetric catalysis:
Mechanistic Insights :
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The (1R,2R) configuration induces enantioselectivity by positioning substrates in chiral pockets during catalysis .
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Coordination with Cu(I) involves both amine nitrogen atoms, forming a six-membered chelate ring that stabilizes intermediates .
Nucleophilic Acyl Substitution
The secondary amine participates in acyl transfer reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl chloroformate | NaOH, THF, 0°C → RT | Bis-carbamate derivatives | 75–85% |
| Benzoyl chloride | Pyridine, CH₂Cl₂, reflux | N,N'-Dibenzoylated compound | 60–70% |
Notes :
-
Carbamate formation is reversible under basic conditions, enabling dynamic combinatorial chemistry applications .
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Acylation at both amines is sterically feasible but requires stoichiometric base .
Stability and Reactivity Trends
Scientific Research Applications
Organic Synthesis
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride serves as an important chiral building block in the synthesis of various organic compounds. Its ability to facilitate asymmetric synthesis is particularly noteworthy.
Table 1: Applications in Organic Synthesis
Pharmaceutical Development
The compound has been investigated for its potential therapeutic applications due to its structural properties which may enhance drug efficacy.
Case Study: Anticancer Activity
Research indicates that derivatives of (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine exhibit anticancer properties by inhibiting specific cancer cell lines. The compound's ability to modulate biological pathways makes it a candidate for further exploration in cancer therapy.
Biochemical Applications
In biochemistry, this compound is used as a buffering agent in cell culture applications.
Table 2: Biochemical Utility
Mechanism of Action
The mechanism of action of (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles to facilitate various chemical transformations. The stereoselective nature of the compound allows it to induce chirality in the products formed, making it a valuable tool in asymmetric synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane Analogs
- rel-(1R,2R)-N1,N1-Dimethylcyclobutane-1,2-diamine dihydrochloride (CAS: 63574-71-0) Structure: Features a smaller cyclobutane ring (4-membered) with dimethylamine groups at the 1-position. Applications: Limited pharmacological data, but used in asymmetric synthesis due to its rigid chiral framework .
Cyclopentane Isomers and Derivatives
- (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine dihydrochloride (CAS: 167610-31-3) Structure: Differs in stereochemistry (1S,3S vs. 1R,2R) and substitution positions (1,3 vs. 1,2). Applications: No explicit pharmacological data reported; primarily used as a chiral building block in organic synthesis .
Cyclohexane-Based Compounds
- (1R,2R)-Cyclohexane-1,2-diamine Derivatives
- Structure : Larger 6-membered ring with vicinal diamines.
- Applications : Widely employed in catalysis , e.g., synthesizing chiral ligands for transition-metal complexes (e.g., pyridoxal-derived catalysts) .
- Key Difference : The cyclohexane ring’s conformational flexibility improves stability in catalytic cycles but may reduce binding affinity in biological systems compared to cyclopentane analogs.
Aromatic Substituted Diamines
- (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride
- Structure : Ethylenediamine backbone with aromatic methoxyphenyl substituents.
- Applications : Explored in asymmetric catalysis and materials science due to its planar chirality and π-π interactions .
- Key Difference : Aromatic groups enhance electronic effects but introduce hydrophobicity, limiting aqueous solubility compared to aliphatic cyclopentane derivatives.
Pharmacological and Physicochemical Properties
Notable Findings :
- The cyclopentane derivative’s oral bioavailability remains uncharacterized , unlike its metabolite ACPD, which has established pharmacokinetics .
- Cyclobutane and cyclohexane analogs show divergent applications : cyclobutanes in synthesis, cyclohexanes in catalysis, and cyclopentanes in drug discovery.
Biological Activity
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride is a chemical compound with notable biological activities. Its molecular formula is and it is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, safety profiles, and relevant case studies.
Structure and Composition
- Molecular Formula :
- CAS Number : 1807914-23-3
- Molecular Weight : 188.14 g/mol
Physical Properties
| Property | Value |
|---|---|
| Purity | >94.0% (GC) |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its effects on neurotransmitter systems and potential use as a pharmacological agent.
Neurotransmitter Modulation
Research indicates that this compound may influence the release and uptake of neurotransmitters such as dopamine and serotonin. This modulation could have implications for treating mood disorders or neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Safety Profile
While the compound shows promise in various applications, it also presents safety concerns:
- Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage .
- Handling Precautions : Appropriate safety measures must be taken when working with this compound to mitigate risks associated with exposure.
Case Study 1: Neuropharmacological Effects
In a study published in The Journal of Organic Chemistry, researchers investigated the effects of this compound on neuronal cells. The results indicated that the compound could enhance neuronal survival under stress conditions by modulating specific signaling pathways related to cell survival .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that this compound displayed significant antibacterial activity at sub-micromolar concentrations .
Q & A
Basic: What synthetic strategies ensure high enantiomeric purity for (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride?
Methodological Answer:
Enantioselective synthesis typically employs chiral auxiliaries or catalytic asymmetric methods. For cyclopentane-diamine derivatives, stereochemical control can be achieved via:
- Chiral resolution : Use of enantiopure tartaric acid derivatives (e.g., L-(+)- or D-(-)-tartaric acid) to separate diastereomeric salts through fractional crystallization .
- Asymmetric hydrogenation : Catalytic hydrogenation of imine precursors using chiral ligands (e.g., BINAP derivatives) to induce stereoselectivity .
- Validation : Confirm enantiopurity via polarimetry (optical rotation) and chiral HPLC (e.g., using a Chiralpak® column with a hexane/isopropanol mobile phase).
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry of this compound?
Methodological Answer:
-
X-ray crystallography : Resolve absolute configuration using SHELXL (single-crystal refinement) or WinGX for structure validation . Example
Parameter Observed Value R-factor <0.05 Flack parameter ~0.0 (validates handedness) -
NMR spectroscopy : Use - NOESY to confirm spatial proximity of methyl groups on the cyclopentane ring.
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Vibrational circular dichroism (VCD) : Compare experimental and DFT-calculated spectra for stereochemical validation .
Advanced: How can computational chemistry resolve contradictions between experimental and predicted physicochemical properties?
Methodological Answer:
Discrepancies (e.g., boiling point, solubility) often arise from approximations in force fields. Mitigation strategies include:
- Density Functional Theory (DFT) : Optimize molecular geometry with B3LYP/6-311+G(d,p) basis set to calculate dipole moments and polarizabilities .
- Molecular Dynamics (MD) simulations : Simulate solvent interactions (e.g., water/ethanol mixtures) to predict solubility trends.
- QSPR models : Train neural networks on existing cyclopentane-diamine datasets to refine property predictions .
Advanced: What strategies validate crystallographic data when software (e.g., SHELXL vs. Olex2) yields conflicting refinement metrics?
Methodological Answer:
- Cross-validation : Refine the same dataset using SHELXL (for small-molecule precision) and Olex2 (for GUI-driven validation), then compare R-factors and electron density maps .
- Twinned data analysis : For ambiguous cases (e.g., pseudo-merohedral twinning), use PLATON’s TWINABS to deconvolute overlapping reflections .
- Data deposition : Compare results with Cambridge Structural Database (CSD) entries for analogous diamines to identify outliers .
Basic: How should researchers handle hygroscopicity and stability challenges during storage?
Methodological Answer:
- Storage : Use desiccated glass vials under nitrogen or argon (per Safety Data Sheet guidelines) .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition pathways.
- Handling : Prepare solutions in anhydrous DMSO or ethanol to minimize hydrolysis .
Advanced: What mechanistic insights explain solvent-dependent reactivity in catalytic applications of this diamine?
Methodological Answer:
- Coordination studies : Use UV-Vis and NMR titration to assess solvent effects on metal-ligand binding (e.g., with Cu(II) or Pd(II)).
- DFT calculations : Compare solvation energies in polar (water) vs. nonpolar (toluene) solvents to model ligand exchange rates .
- Kinetic profiling : Monitor reaction rates (e.g., asymmetric aldol reactions) under varying dielectric conditions to correlate solvent polarity with enantioselectivity .
Basic: What analytical workflows confirm the absence of diastereomeric impurities in the dihydrochloride salt?
Methodological Answer:
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Impurities >0.1% are detectable at 210 nm .
- Ion chromatography : Quantify chloride counterion stoichiometry (expected 2:1 amine:HCl ratio) .
- Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C: 43.2%, H: 8.1%, N: 12.9%) .
Advanced: How do steric and electronic effects of the dimethyl groups influence supramolecular assembly in crystal lattices?
Methodological Answer:
- Hirshfeld surface analysis : Map close contacts (e.g., C-H⋯Cl interactions) using CrystalExplorer to identify packing motifs .
- Lattice energy calculations : Compare dispersion-corrected DFT energies (PBE-D3) for polymorphs to predict dominant packing modes .
- Thermal analysis : Perform DSC/TGA to correlate melting points (mp ~180–200°C) with lattice stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
